Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-9-6-10-18-11-14(17-15(13)18)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZKMQSUTWTERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₅N₂O₂
- Molecular Weight : Approximately 239.29 g/mol
- Structural Features : The compound features an ethoxy group attached to the imidazo[1,2-a]pyridine core, which influences its solubility and reactivity compared to other derivatives.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving phenylacetic acid and 2-aminopyridine.
- Cyclization Techniques : Utilizing different catalysts such as copper or gold to facilitate the formation of the imidazopyridine ring.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that it possesses both antibacterial and antifungal properties:
- Antibacterial Activity : This compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity:
- Fungal Strains Tested : Candida albicans and Fusarium oxysporum.
- Results : Showed significant activity with MIC values indicating effective inhibition of fungal growth.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It interacts with various biological targets that may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Study on Antimicrobial Activity : A recent study tested a series of imidazopyridine derivatives, including this compound, demonstrating its efficacy against resistant bacterial strains .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
Conclusion and Future Directions
This compound shows promising biological activities that warrant further exploration. Its antimicrobial and anti-inflammatory properties position it as a valuable compound in drug development for infectious diseases and inflammatory conditions. Future research should focus on detailed pharmacokinetic studies, safety profiles, and potential therapeutic applications in clinical settings.
Scientific Research Applications
Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate
The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient methods for generating complex molecules. For instance, techniques like the Groebke reaction have been employed to synthesize imidazo[1,2-a]pyridine derivatives effectively. This method allows for the formation of bioactive compounds in a single step, enhancing yield and reducing the number of required reagents .
Pharmacological Properties
This compound has shown potential in various pharmacological contexts:
- Anti-inflammatory Activity : Derivatives of imidazo[1,2-a]pyridine have been evaluated for their ability to inhibit tumor necrosis factor alpha (TNF-α), a key cytokine involved in inflammatory processes. Compounds similar to this compound have demonstrated significant anti-inflammatory effects both in vitro and in vivo, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives possess antibacterial properties against various gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Therapeutic Applications
The therapeutic implications of this compound can be categorized as follows:
Neurological Disorders
Certain derivatives have been investigated for their effects on serotonin receptors, specifically the 5-HT2A receptor. Modulating this receptor can be beneficial in treating conditions like insomnia and other sleep disorders. Compounds with similar structures have shown promise as potential treatments by improving sleep quality and managing related disorders .
Cancer Treatment
The anti-inflammatory properties of this compound derivatives also extend to oncology. By inhibiting TNF-α production, these compounds may help reduce tumor growth and metastasis in certain cancer types. The ability to modulate inflammatory pathways is crucial in cancer therapy as inflammation is often linked to tumor progression .
Case Studies and Research Findings
Several studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives:
Chemical Reactions Analysis
DBU-Catalyzed Cyclization
A highly efficient method uses 2-aminopyridines and phenacyl bromides in aqueous ethanol (1:1 v/v) with catalytic DBU (1,8-diazabicycloundec-7-ene) at room temperature :
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Mechanism :
Cu(I)-Catalyzed Oxidative Coupling
Copper catalysts facilitate coupling between 2-aminopyridines and β-keto esters under aerobic conditions :
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Conditions : CuCl (10 mol%), DMF, 70°C, 60 hours.
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Outcome : Forms the imidazo[1,2-a]pyridine skeleton with moderate yields (e.g., 11–50%) .
Functional Group Transformations
The ethyl ester and phenyl groups enable diverse reactivity.
Ester Hydrolysis
The ethyl carboxylate undergoes hydrolysis to form the corresponding carboxylic acid (e.g., 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid):
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Reagents : KOH or NaOH in aqueous ethanol.
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Conditions : Reflux, 6–8 hours.
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Yield : >80%.
Reduction of the Ester Group
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
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Reagents : LiAlH₄ (2 equivalents).
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Conditions : Anhydrous THF, 0°C to reflux.
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Product : 2-Phenylimidazo[1,2-a]pyridin-8-ylmethanol.
Electrophilic Substitution Reactions
The imidazo[1,2-a]pyridine core undergoes electrophilic substitution at electron-rich positions.
Halogenation
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Reagents : N-bromosuccinimide (NBS) or iodine (I₂).
Nitration
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Reagents : HNO₃/H₂SO₄.
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Position : Nitration occurs at the C5 or C7 positions of the pyridine ring.
Oxidation Reactions
The imidazole ring is susceptible to oxidation under strong conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic medium, 60°C | Ring-opened dicarboxylic acid derivative | 65% |
| H₂O₂/FeCl₃ | Ethanol, RT | N-Oxide derivative | 45% |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the phenyl group:
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Suzuki-Miyaura Coupling :
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Reagents : Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃.
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Conditions : DMF/H₂O, 80°C.
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Outcome : Biaryl derivatives with extended conjugation.
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Mechanistic Insights
Key pathways observed in its reactivity:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate with key analogs, emphasizing substituent-driven variations in molecular weight, polarity, and reactivity.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Cyano (CN) and nitro (NO₂) groups at position 8 (e.g., ) increase electrophilicity, facilitating nucleophilic substitution reactions. The nitro group in Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate enhances π-π stacking in biological targets .
- Iodo derivatives (e.g., , MW 350.54) may exhibit prolonged half-lives due to reduced metabolism.
- Amino and Hydroxy Groups: Amino (NH₂) and hydroxy (OH) substituents () enhance solubility via hydrogen bonding, critical for oral bioavailability.
Preparation Methods
Multi-Step Copper-Catalyzed Synthesis
The most widely documented method involves a two-step copper(I) iodide-catalyzed reaction between 2-amino-3-picoline and ethyl benzoylacetate. As reported by Li et al., the first step employs copper(I) iodide in N,N-dimethylformamide (DMF) at 70°C to facilitate cyclocondensation, forming the imidazo[1,2-a]pyridine core . The second step introduces a phenyl group via Ullmann-type coupling under identical conditions, yielding the target compound. While the exact yield remains unspecified, this method is noted for its compatibility with green chemistry principles due to the absence of hazardous solvents .
Critical parameters influencing this route include:
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Catalyst loading : Optimal at 10 mol% copper(I) iodide.
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Temperature : Reactions proceed efficiently at 70°C, avoiding energy-intensive conditions.
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Solvent : DMF enhances reaction kinetics but requires careful post-synthesis purification.
This method’s limitation lies in its multi-step nature, which complicates scalability. However, its reliance on inexpensive catalysts and mild conditions makes it economically viable for laboratory-scale synthesis .
One-Pot Synthesis Using Ionic Liquids
A solvent-free, one-pot approach utilizing the ionic liquid [Bmim]Br₃ has been developed to streamline synthesis. In this method, acetophenone, [Bmim]Br₃, and 2-aminopyridine react in the presence of Na₂CO₃ at room temperature . The ionic liquid acts as both catalyst and solvent, enabling a 40–80% yield range within 40 minutes .
Advantages over traditional methods :
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Environmental sustainability : Eliminates volatile organic solvents.
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Simplified workflow : No intermediate isolation required.
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Broad substrate tolerance : Accommodates electron-donating and withdrawing substituents on acetophenone.
The reaction mechanism involves in situ generation of α-bromoacetophenone via halogenation by [Bmim]Br₃, followed by cyclization with 2-aminopyridine. Despite its efficiency, the method’s reliance on ionic liquids raises concerns about cost and recyclability for industrial applications .
Solid-Phase Synthesis for Combinatorial Libraries
Solid-phase synthesis enables high-throughput production of imidazo[1,2-a]pyridine derivatives, including carboxamides. A resin-bound 2-aminonicotinate intermediate is treated with α-haloketones to form the imidazo[1,2-a]pyridine core, followed by halogenation at the 3-position . Cleavage from the solid support using primary or secondary amines yields the target ester after purification via solid-supported liquid-liquid extraction .
Key features :
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Modularity : Enables rapid generation of structural analogs.
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Purity : Solid-phase extraction minimizes byproduct contamination.
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Scalability : Adaptable to automated synthesis platforms.
While primarily used for carboxamide derivatives, this method’s framework can be adapted for ethyl ester synthesis by modifying cleavage reagents .
Nitration and Functionalization Strategies
Patent literature describes post-synthesis modifications of ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate. Dissolving the compound in concentrated sulfuric acid and treating with 70% nitric acid introduces nitro groups at specific positions, enabling further functionalization . This step is critical for generating pharmacologically active derivatives but requires precise control of reaction conditions to avoid over-nitration .
Optimization insights :
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Acid concentration : >90% sulfuric acid ensures protonation of the heterocycle.
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Temperature : Nitration proceeds optimally at 0–5°C to suppress side reactions.
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Workup : Neutralization with NaHCO₃ followed by dichloromethane extraction isolates the product .
Traditional Condensation Approaches
Early synthetic routes involve refluxing phenacyl bromide with ethyl 2-aminonicotinate in methyl ethyl ketone (MEK). The reaction proceeds via nucleophilic attack of the amine on the α-carbon of phenacyl bromide, followed by cyclodehydration . Yields from this method are moderate (50–65%), but the use of MEK as a high-boiling solvent complicates purification .
Comparative analysis with modern methods :
| Parameter | Traditional (MEK) | Copper-Catalyzed | Ionic Liquid |
|---|---|---|---|
| Yield (%) | 50–65 | Not reported | 40–80 |
| Reaction Time | 5–8 hours | 2–4 hours | 40 minutes |
| Solvent Toxicity | High | Moderate | None |
| Scalability | Limited | Moderate | High |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A two-step protocol is commonly employed:
Condensation : React 2-aminonicotinic acid with chloroacetaldehyde in ethanol to form the imidazo[1,2-a]pyridine core. Ethanol serves as an eco-friendly solvent, reducing environmental impact .
Esterification/Coupling : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) to couple the intermediate with ethyl chloroformate or substituted amines. This step achieves yields of 93–97% under mild conditions .
Optimization Tips : Monitor reaction progress via TLC, and adjust catalyst loading (e.g., 1.2 equiv. HATU) to minimize by-products.
Q. How do I validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Confirm the presence of the ethyl ester group (δ 1.3–1.4 ppm for CH3, δ 4.3–4.4 ppm for CH2) and aromatic protons (δ 7.2–8.5 ppm for phenyl and pyridine rings) .
- FT-IR : Look for ester carbonyl stretching (~1700 cm⁻¹) and C-N imidazole vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]+) to the theoretical mass (e.g., C16H15N2O2 requires m/z 277.1183) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Case Study : Compare solid-phase synthesis (e.g., polymer-bound intermediates) vs. solution-phase methods . Solid-phase may reduce purification steps but lower yields due to incomplete resin cleavage.
- Root-Cause Analysis : Use HPLC to detect side products (e.g., dehalogenation by-products in brominated analogs) . Adjust reaction time or temperature to suppress competing pathways.
- Validation : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
Q. How can Rhodium-catalyzed C-H activation improve functionalization of the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer :
- Directed C-H Bond Functionalization : Use the imidazole nitrogen as a directing group for regioselective C3 or C6 functionalization. Rhodium catalysts (e.g., [Cp*RhCl2]2) enable coupling with alkenes or alkynes under mild conditions .
- Example : Introduce trifluoromethyl or aryl groups at the C3 position via oxidative coupling, monitored by 19F NMR or X-ray crystallography .
- Mechanistic Insight : DFT calculations can model transition states to predict selectivity .
Q. What computational approaches optimize reaction pathways for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts or solvents for esterification or amidation .
- Quantum Chemistry : Calculate activation energies for key steps (e.g., ring closure) using Gaussian or ORCA software. Compare with experimental Arrhenius plots .
- Workflow : Integrate LabMate.AI or similar platforms for real-time reaction monitoring and data-driven optimization .
Q. How do structural modifications at the 8-carboxylate position affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with methyl, nitro, or halogen substituents. Test in vitro against kinase targets (e.g., CDK inhibitors) .
- Assay Design : Use fluorescence polarization assays to measure IC50 values. For example, replace the ethyl ester with a primary amide to enhance solubility and cellular uptake .
- Crystallography : Resolve binding modes via X-ray structures (e.g., PDB entries) to identify critical hydrogen bonds with the carboxylate group .
Data Analysis & Validation
Q. How do I address discrepancies between X-ray crystallography and NMR data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Crystal Packing Effects : X-ray structures may show non-planar conformations due to intermolecular forces (e.g., C-H···O interactions), while NMR reflects solution-phase dynamics. Compare torsion angles from XRD (e.g., 55.6° for carboxylate groups ) with NOESY correlations .
- Dynamic NMR : Use variable-temperature 1H NMR to detect rotational barriers in esters or hindered aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
